

A Comparative Spectroscopic Guide to 1-Bromodecane and Its Homologs

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Compound of Interest

Compound Name: 1-Bromodecane

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For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural characteristics of alkyl halides is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **1-bromodecane**, alongside its shorter and longer chain counterparts, 1-bromooctane and 1-bromododecane. The presented data facilitates the identification and differentiation of these homologous compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of linear alkyl bromides are characterized by distinct signals corresponding to the protons at different positions along the carbon chain. The most downfield signal is that of the methylene group attached to the electronegative bromine atom (-CH₂Br). The remaining methylene groups along the chain produce a complex, overlapping multiplet, while the terminal methyl group appears as a triplet.

Compound	Chemical Shift (δ) ppm	Splitting Pattern	Coupling Constant (J) Hz	Assignment
1-Bromodecane	~3.40	Triplet	~6.8	-CH ₂ Br
~1.85	Quintet	~7.2	-CH ₂ CH ₂ Br	
~1.26	Multiplet	-	-(CH ₂) ₇ -	
~0.88	Triplet	~6.9	-CH ₃	
1-Bromooctane	~3.40	Triplet	~6.9	-CH ₂ Br
~1.85	Quintet	~7.3	-CH ₂ CH ₂ Br	
~1.29	Multiplet	-	-(CH ₂) ₅ -	
~0.89	Triplet	~7.0	-CH ₃	
1-Bromododecane	3.39	Triplet	-	1-H (-CH ₂ Br)[1]
1.85	Multiplet	-	2-H (-CH ₂ CH ₂ Br)[1]	
1.42	Multiplet	-	3-H[1]	
1.26	Multiplet	-	remaining CH ₂ [1]	
0.88	Triplet	-	12-H (-CH ₃)[1]	

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectra, the carbon atom bonded to the bromine (-CH₂Br) is the most deshielded among the methylene carbons. The chemical shifts of the other carbon atoms in the alkyl chain show a predictable pattern, with those closer to the bromine atom appearing at slightly lower fields.

Compound	Chemical Shift (δ) ppm	Assignment
1-Bromodecane	~33.9	C-1 (-CH ₂ Br)
~32.8	C-2	
~31.9	-	
~29.5	-	
~29.3	-	
~28.7	-	
~28.2	-	
~22.7	-	
~14.1	C-10 (-CH ₃)	
1-Bromooctane	~33.8	C-1 (-CH ₂ Br)
~32.9	C-2	
~31.8	-	
~28.8	-	
~28.2	-	
~22.6	-	
~14.1	C-8 (-CH ₃)	
1-Bromododecane	33.8	C-1 (-CH ₂ Br)[1]
32.9	C-2[1]	
31.9	C-10[1]	
22.7	C-11[1]	
14.1	C-12 (-CH ₃)[1]	

IR Spectral Data Comparison

The IR spectra of these long-chain alkyl bromides are dominated by the stretching and bending vibrations of the C-H bonds of the methylene and methyl groups. The C-Br stretching vibration is also observable, although it appears in the fingerprint region at lower wavenumbers.

Compound	Absorption Frequency (cm ⁻¹)	Assignment
1-Bromodecane	~2925, ~2854	C-H stretch (alkane)
	~1465	C-H bend (alkane)
	~722	C-Br stretch
1-Bromooctane	~2926, ~2855	C-H stretch (alkane)
	~1466	C-H bend (alkane)
	~646	C-Br stretch
1-Bromododecane	2925, 2851	C-H stretch (alkane)[1]
	1466	C-H bend (alkane)[1]
	722	C-Br stretch[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃) to a volume of approximately 0.6-0.7 mL in a clean NMR tube. The tube is then placed in a spinner turbine and inserted into the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity, and the desired NMR experiment is run. Data processing involves Fourier transformation, phase correction, and baseline correction.

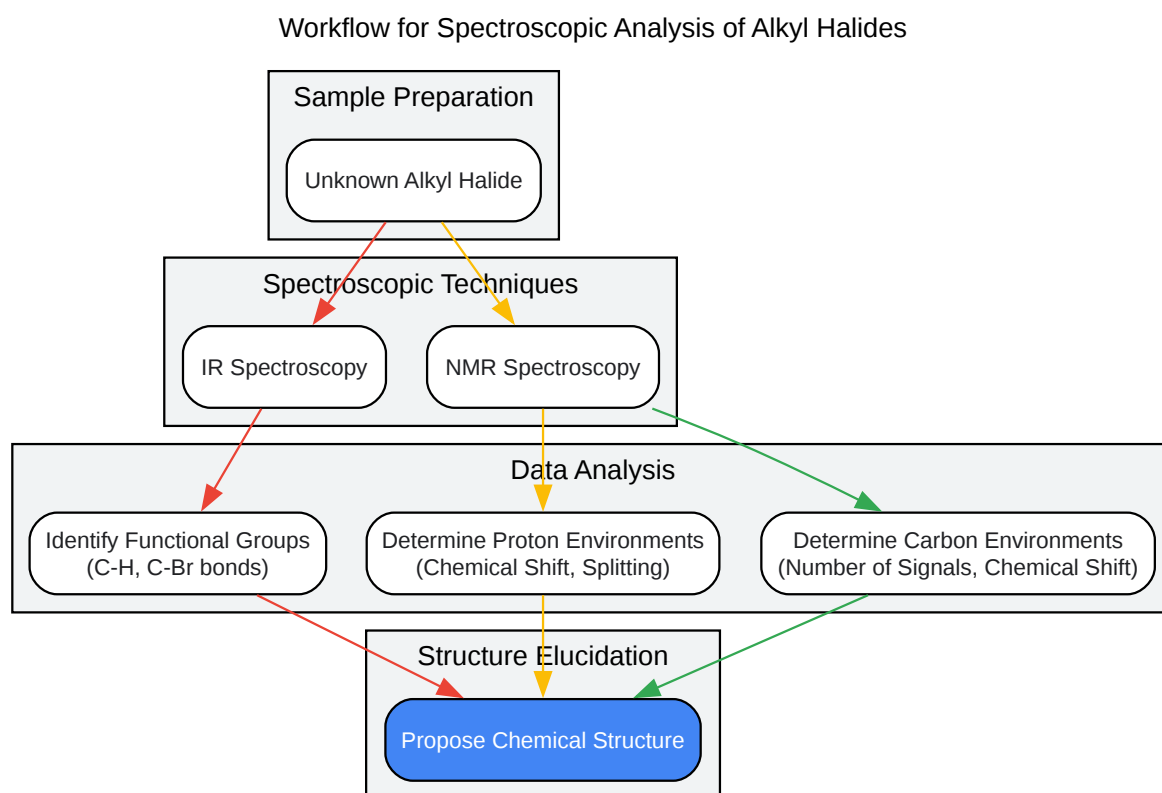
Infrared (IR) Spectroscopy

For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of the IR spectrometer. A background spectrum of the empty salt plates is typically

recorded first and automatically subtracted from the sample spectrum. The spectrum is then recorded, showing the absorption of infrared radiation as a function of wavenumber.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown alkyl halide sample.



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Caption: Logical workflow for the spectroscopic analysis and structure elucidation of alkyl halides.

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References

- 1. Making sure you're not a bot! [oc-praktikum.de]
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